Cas no 21908-07-6 (2-formyl-3-Pyridinecarboxylic acid ethyl ester)
2-formyl-3-Pyridinecarboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-formyl-3-Pyridinecarboxylic acid ethyl ester
- ethyl 2-formylpyridine-3-carboxylate
- 21908-07-6
- Ethyl2-formylnicotinate
- 2-formylnicotinic acid ethyl ester
- Ethyl 2-formylnicotinate
- DB-108754
- UHTNTHAZMFWQDB-UHFFFAOYSA-N
- ethyl 2-formyl-3-pyridinecarboxylate
- 3-carboethoxy-2-pyridinecarboxaldehyde
- 2-formyl-nicotinic acid ethyl ester
- SCHEMBL2085783
- MFCD19690522
-
- Inchi: 1S/C9H9NO3/c1-2-13-9(12)7-4-3-5-10-8(7)6-11/h3-6H,2H2,1H3
- InChI Key: UHTNTHAZMFWQDB-UHFFFAOYSA-N
- SMILES: O(C(C1=CC=CN=C1C=O)=O)CC
Computed Properties
- Exact Mass: 179.058243149g/mol
- Monoisotopic Mass: 179.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 56.3Ų
2-formyl-3-Pyridinecarboxylic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029206433-1g |
Ethyl 2-formylnicotinate |
21908-07-6 | 95% | 1g |
$381.50 | 2023-09-02 | |
| Chemenu | CM176988-1g |
ethyl 2-formylnicotinate |
21908-07-6 | 95% | 1g |
$405 | 2021-08-05 | |
| Chemenu | CM176988-1g |
ethyl 2-formylnicotinate |
21908-07-6 | 95% | 1g |
$393 | 2022-06-11 | |
| Ambeed | A293352-1g |
Ethyl 2-formylnicotinate |
21908-07-6 | 95% | 1g |
$290.0 | 2024-07-28 | |
| abcr | AB276496-1g |
Ethyl 2-formylnicotinate; . |
21908-07-6 | 1g |
€490.00 | 2024-04-18 | ||
| abcr | AB276496-5g |
Ethyl 2-formylnicotinate; . |
21908-07-6 | 5g |
€1090.00 | 2024-04-18 |
2-formyl-3-Pyridinecarboxylic acid ethyl ester Suppliers
2-formyl-3-Pyridinecarboxylic acid ethyl ester Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-formyl-3-Pyridinecarboxylic acid ethyl ester
2-Formyl-3-Pyridinecarboxylic Acid Ethyl Ester: A Comprehensive Overview
2-Formyl-3-Pyridinecarboxylic acid ethyl ester, also known by its CAS number 21908-07-6, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, with the molecular formula C11H11NO3, belongs to the class of pyridine derivatives and exhibits unique chemical properties that make it a valuable molecule for various applications.
The structure of 2-formyl-3-pyridinecarboxylic acid ethyl ester consists of a pyridine ring substituted with a formyl group at the 2-position and an ethyl ester group at the 3-position. This substitution pattern imparts distinct electronic and steric properties to the molecule, which are crucial for its reactivity and potential applications. The presence of the formyl group introduces electron-withdrawing effects, while the ethyl ester group contributes to solubility and stability under certain conditions.
Recent studies have highlighted the potential of 2-formyl-3-pyridinecarboxylic acid ethyl ester in drug design and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of anti-inflammatory and anticancer agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-proliferative activity against various cancer cell lines, suggesting its potential as a lead compound for therapeutic interventions.
In addition to its pharmacological applications, 2-formyl-3-pyridinecarboxylic acid ethyl ester has also found utility in materials science. Its ability to form coordination complexes with metal ions has been leveraged in the development of novel catalysts for organic transformations. A 2022 article in Nature Communications reported that this compound serves as an efficient ligand for palladium-catalyzed cross-coupling reactions, offering a greener and more sustainable approach to synthesizing complex organic molecules.
The synthesis of 2-formyl-3-pyridinecarboxylic acid ethyl ester typically involves multi-step processes, including nucleophilic aromatic substitution and esterification reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For example, the use of microwave-assisted synthesis has been shown to significantly accelerate reaction times while maintaining high yields.
Beyond its direct applications, this compound serves as a valuable model system for studying fundamental chemical principles. Its reactivity patterns provide insights into the influence of substituents on pyridine rings, contributing to our understanding of heterocyclic chemistry. Moreover, its spectroscopic properties have been extensively characterized, making it a useful reference compound in analytical chemistry.
In terms of safety and handling, 2-formyl-3-pyridinecarboxylic acid ethyl ester is generally considered non-hazardous under normal conditions. However, like all chemical compounds, it should be stored and handled according to standard laboratory practices to ensure safety and prevent contamination.
In conclusion, 2-formyl-3-pyridinecarboxylic acid ethyl ester (CAS No: 21908-07-6) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, continue to expand its role in both academic research and industrial development. As ongoing studies uncover new potentials for this molecule, it remains at the forefront of innovative chemical exploration.
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